(S)-2-Methyloxirane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

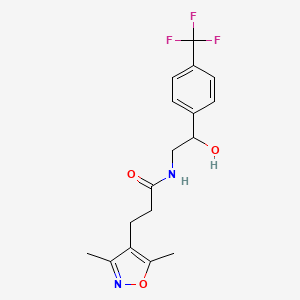

(S)-2-Methyloxirane-2-carboxylic acid, also known as (S)-MCPBA, is a versatile oxidizing agent that is commonly used in organic chemistry. It is a chiral molecule that can be synthesized in various ways and has a wide range of applications in both laboratory and industrial settings.

科学的研究の応用

Polymerization and Material Synthesis

(S)-2-Methyloxirane-2-carboxylic acid has applications in the field of polymerization. A study demonstrates its use in the anionic polymerization of oxiranes to produce polyethers with an acyloxy group at one end. This process, initiated with potassium salt-crown ether systems, offers a pathway to synthesize materials with wide molecular weight distributions, useful in various industrial applications (Koinuma, Naito, & Hirai, 1982).

Catalysis and Organic Synthesis

The compound is instrumental in catalytic processes, particularly in epoxidation reactions. A 2019 study reports its role in the efficient catalytic epoxidation for synthesizing epoxyketone, an important intermediate in pharmaceuticals, using bioinspired manganese complexes (Qiu, Xia, & Sun, 2019).

Surface Interaction Studies

This compound's interaction with surfaces like ZnO has been studied using infrared spectroscopy. This research provides insights into how 2-methyloxirane adsorbs on ZnO, forming alkoxide species, and its subsequent oxidation processes, which are vital in understanding surface chemistry and material interactions (Miyata, Hata, & Kubokawa, 1977).

Biochemical Research

In biochemical contexts, this compound derivatives have been synthesized and studied for their biological activities. For example, certain derivatives exhibit significant blood glucose-lowering activities in rats, showing potential for therapeutic applications (Eistetter & Wolf, 1982).

Epoxidation Processes

It plays a role in high-yield epoxidation processes, as demonstrated in a study involving the epoxidation of fatty acid methyl esters with performic acid. This process is critical in the chemical industry for producing high-value epoxidized products (Campanella, Fontanini, & Baltanás, 2008).

Asymmetric Synthesis

The compound is used in asymmetric synthesis, as evidenced by its role in the asymmetric cyclization of propylene chlorohydrins. This process, catalyzed by optically active cobalt complexes, is crucial for producing optically active methyloxirane, a valuable chiral building block in organic synthesis (Takeichi, Ishimori, & Tsuruta, 1979).

特性

IUPAC Name |

(2S)-2-methyloxirane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEUSVYSDPXJAP-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-2-yl}acetamide](/img/structure/B2534704.png)

![(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2534707.png)

![5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534716.png)

![N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine](/img/structure/B2534717.png)

![N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2534719.png)

![4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2534724.png)

![5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2534726.png)